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Compound of Interest

Compound Name: Donetidine

Cat. No.: B1239098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Donetidine (also known as SK&F 93574) is a potent and selective histamine H2 receptor

antagonist.[1] Like other members of the '-tidine' class, it was investigated for its potential

therapeutic effects in regulating gastric acid secretion. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of donetidine. It is intended to serve as a valuable resource

for researchers and professionals involved in drug discovery and development, particularly

those with an interest in histamine H2 receptor antagonists.

Chemical Structure and Identification
Donetidine possesses a complex molecular architecture, incorporating a substituted

pyrimidinone core.

2D Chemical Structure:

Table 1: Chemical Identification of Donetidine
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Identifier Value

IUPAC Name

2-[2-[[5-[(dimethylamino)methyl]furan-2-

yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-

pyridin-4-yl)methyl]-1H-pyrimidin-6-one[1]

Molecular Formula C20H25N5O3S[1]

Molecular Weight 415.5 g/mol [1]

Canonical SMILES
CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)

N2)CC3=CC(=O)NC=C3[1]

InChI Key MURUHMTVTKOWBY-UHFFFAOYSA-N

CAS Number 99248-32-5

Synonyms SK&F 93574, Donetidinum, Donetidina

Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. While experimental data for donetidine is

limited in the public domain, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of Donetidine
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Property Value Source

XLogP3-AA 0 Computed by XLogP3 3.0

Hydrogen Bond Donor Count 3 Computed by Cactvs 3.4.8.18

Hydrogen Bond Acceptor

Count
8 Computed by Cactvs 3.4.8.18

Rotatable Bond Count 9 Computed by Cactvs 3.4.8.18

Topological Polar Surface Area 136 Å² Computed by Cactvs 3.4.8.18

pKa (predicted) Basic: 8.5, Acidic: 11.2 Predicted by ChemAxon

Aqueous Solubility (predicted) Low
General characteristic of

similar structures

Pharmacological Properties
Donetidine's primary pharmacological action is the competitive antagonism of the histamine

H2 receptor. This action inhibits the binding of histamine to the H2 receptors on the basolateral

membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.

Mechanism of Action: Histamine H2 Receptor Signaling
Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by

histamine, initiates a signaling cascade leading to the production of gastric acid. Donetidine,

as an antagonist, blocks this pathway.
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Figure 1. Histamine H2 Receptor Signaling Pathway and the inhibitory action of Donetidine.

Potency and Efficacy
While specific quantitative data for donetidine's binding affinity (Ki or IC50), potency (EC50),

and efficacy are not readily available in publicly accessible literature, comparative studies of

other H2 receptor antagonists provide a framework for understanding its likely profile. For

instance, ranitidine is reported to be 4 to 10 times more potent than cimetidine in inhibiting

gastric acid secretion. Given that donetidine was also developed as a potent antagonist, its

potency would be expected to be in a similar range or potentially higher than cimetidine.

Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of

donetidine are not extensively published. However, based on standard methodologies for
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similar compounds, the following outlines the likely experimental approaches.

Synthesis of Donetidine
The synthesis of donetidine would likely involve a multi-step organic synthesis process,

culminating in the coupling of the pyrimidinone core with the furan-containing side chain. A

generalized synthetic workflow is depicted below.

Pyrimidinone Precursor Synthesis

Coupling Reaction

Furan Side-Chain Synthesis

Purification (e.g., Chromatography)

Structural Characterization

Donetidine

Click to download full resolution via product page

Figure 2. A generalized workflow for the synthesis of Donetidine.

Characterization of Donetidine
Standard analytical techniques would be employed to confirm the structure and purity of the

synthesized donetidine.

Table 3: Analytical Techniques for Donetidine Characterization
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Technique Purpose

Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C)

To elucidate the detailed molecular structure

and confirm the connectivity of atoms.

Mass Spectrometry (MS)

To determine the molecular weight and

fragmentation pattern, confirming the molecular

formula.

Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the presence of key functional

groups.

High-Performance Liquid Chromatography

(HPLC)

To assess the purity of the compound and for

quantitative analysis.

Elemental Analysis
To determine the percentage composition of

elements (C, H, N, S).

Biological Evaluation
This assay would be used to determine the binding affinity (Ki) of donetidine for the H2

receptor.
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Separate bound from free radioligand (e.g., filtration)
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Data analysis to determine IC50 and calculate Ki
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Figure 3. Workflow for a radioligand binding assay to determine H2 receptor affinity.

Methodology:

Membrane Preparation: Cell membranes expressing the human histamine H2 receptor

would be prepared from a suitable cell line (e.g., HEK293 or CHO cells).

Assay Conditions: Membranes would be incubated in a buffer solution containing a known

concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) and a range of

concentrations of unlabeled donetidine.

Incubation: The mixture would be incubated to allow binding to reach equilibrium.

Separation: Bound radioligand would be separated from the unbound radioligand by rapid

filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters would be measured using a

scintillation counter.

Data Analysis: The concentration of donetidine that inhibits 50% of the specific binding of

the radioligand (IC50) would be determined by non-linear regression analysis. The binding

affinity (Ki) would then be calculated using the Cheng-Prusoff equation.

This assay would assess the functional antagonism of donetidine by measuring its ability to

inhibit histamine-induced cyclic AMP (cAMP) production in cells expressing the H2 receptor.

Culture cells expressing H2 receptors

Pre-incubate cells with varying concentrations of Donetidine

Stimulate cells with a fixed concentration of histamine

Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or HTRF)

Data analysis to determine IC50 or EC50

Click to download full resolution via product page

Figure 4. Workflow for a functional assay measuring inhibition of cAMP production.

Methodology:

Cell Culture: Cells expressing the H2 receptor would be cultured in appropriate media.
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Pre-incubation: Cells would be pre-incubated with various concentrations of donetidine.

Stimulation: The cells would then be stimulated with a fixed concentration of histamine to

induce cAMP production.

Measurement of cAMP: After a defined incubation period, the reaction would be stopped,

and the intracellular cAMP levels would be measured using a commercially available assay

kit (e.g., ELISA, HTRF).

Data Analysis: The concentration of donetidine that produces 50% of the maximal inhibition

of the histamine response (IC50 or functional EC50) would be determined.

This assay would evaluate the efficacy of donetidine in a living organism.

Methodology (using a conscious fistula dog model):

Animal Model: A dog with a surgically prepared gastric fistula would be used.

Basal Acid Output: Basal gastric acid secretion would be collected and measured.

Drug Administration: Donetidine would be administered intravenously or orally at various

doses.

Stimulation: Gastric acid secretion would be stimulated with a continuous intravenous

infusion of histamine.

Gastric Juice Collection: Gastric juice would be collected at regular intervals, and the volume

and acid concentration would be determined by titration.

Data Analysis: The percentage inhibition of histamine-stimulated acid secretion at each dose

of donetidine would be calculated to determine its in vivo potency and duration of action.

Conclusion
Donetidine is a potent histamine H2 receptor antagonist with a chemical structure designed for

high selectivity. While detailed experimental data on its physicochemical and pharmacological

properties are not widely available, this guide provides a comprehensive overview based on its

chemical structure, computational predictions, and established knowledge of the H2 receptor
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antagonist class. The provided experimental outlines offer a foundation for researchers seeking

to further investigate the properties and potential applications of this molecule. Further

research to generate and publish specific experimental data for donetidine would be

invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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